4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple stepsThe final step involves the coupling of the quinazolinone derivative with the pyridin-3-ylmethylbenzamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(pyridin-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinazolinone core or other functional groups.
Substitution: The bromo group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromo position .
Scientific Research Applications
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antitumor and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives with various substituents. Examples include:
- 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
- 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanoic acid
Uniqueness
The uniqueness of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(pyridin-3-yl)methyl]benzamide lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H17BrN4O2S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-17-7-8-19-18(10-17)21(29)27(22(30)26-19)13-14-3-5-16(6-4-14)20(28)25-12-15-2-1-9-24-11-15/h1-11H,12-13H2,(H,25,28)(H,26,30) |
InChI Key |
QEGYBZWCKHTOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
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